molecular formula C11H15NO2S B14485817 Benzenesulfonamide, N-ethyl-N-2-propenyl- CAS No. 65118-44-7

Benzenesulfonamide, N-ethyl-N-2-propenyl-

Cat. No.: B14485817
CAS No.: 65118-44-7
M. Wt: 225.31 g/mol
InChI Key: ZDRTVVILQFYRPB-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-ethyl-N-2-propenyl- is an organic compound with the molecular formula C11H15NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonamide, N-ethyl-N-2-propenyl- can be synthesized through the amination of benzenesulfonyl chloride with N-ethyl-N-2-propenylamine. The reaction typically involves the use of a base such as pyridine to absorb the hydrochloric acid generated during the process . The general reaction is as follows:

RSO2Cl+R’2NHRSO2NR’2+HCl\text{RSO}_2\text{Cl} + \text{R'}_2\text{NH} \rightarrow \text{RSO}_2\text{NR'}_2 + \text{HCl} RSO2​Cl+R’2​NH→RSO2​NR’2​+HCl

Industrial Production Methods

Industrial production of benzenesulfonamide derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-ethyl-N-2-propenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Benzenesulfonamide, N-ethyl-N-2-propenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-ethyl-N-2-propenyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to their active sites, thereby interfering with their catalytic function. This inhibition can lead to various physiological effects, such as the reduction of tumor growth and antimicrobial activity .

Comparison with Similar Compounds

Benzenesulfonamide, N-ethyl-N-2-propenyl- can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of benzenesulfonamide, N-ethyl-N-2-propenyl- in terms of its structure, reactivity, and applications.

Properties

CAS No.

65118-44-7

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

N-ethyl-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C11H15NO2S/c1-3-10-12(4-2)15(13,14)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3

InChI Key

ZDRTVVILQFYRPB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC=C)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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